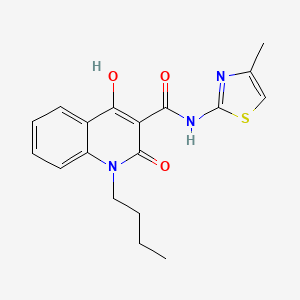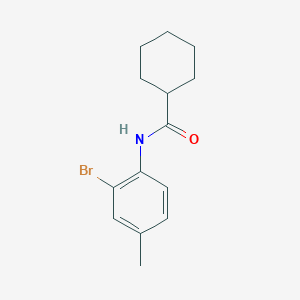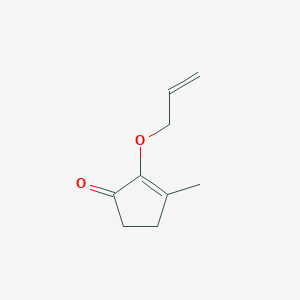
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine is an organic compound that belongs to the class of imines. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s specific stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine can be achieved through a multi-step process:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Imine: The imine can be formed by the condensation of the benzodioxole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Diethoxyethyl Group: The final step involves the reaction of the imine with 2,2-diethoxyethanol under basic conditions to introduce the diethoxyethyl group.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-dimethoxyethyl)methanimine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxypropyl)methanimine: Similar structure but with diethoxypropyl group instead of diethoxyethyl.
Uniqueness
(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine is unique due to its specific stereochemistry and the presence of the diethoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
| 61190-09-8 | |
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C14H19NO4/c1-3-16-14(17-4-2)9-15-8-11-5-6-12-13(7-11)19-10-18-12/h5-8,14H,3-4,9-10H2,1-2H3 |
Clé InChI |
OTWYEBSFSADLAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN=CC1=CC2=C(C=C1)OCO2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

